

# 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole chemical properties

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## Compound of Interest

**Compound Name:** 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

**Cat. No.:** B1629689

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An In-depth Technical Guide to the Chemical Properties of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

## Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the benzoxazole nucleus represents a privileged structure, forming the core of numerous compounds with significant biological activity.<sup>[1][2]</sup> When functionalized with a piperazine moiety—a common pharmacophore known to enhance pharmacokinetic properties and provide a versatile handle for further modification—the resulting conjugate presents a compelling starting point for drug discovery programs.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**, focusing on its core chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

## Core Chemical Identity and Structure

A thorough understanding of a compound begins with its fundamental identifiers and structural features. These elements define its place in chemical space and provide the basis for predicting its behavior.

## Chemical and Physical Data

The essential identifying information for **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is summarized below. This data serves as the primary reference for sourcing, registration, and computational modeling.

Property	Value	Source
IUPAC Name	6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole	-
CAS Number	914299-71-1	<a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClN <sub>3</sub> O	<a href="#">[5]</a>
Molecular Weight	237.69 g/mol	<a href="#">[5]</a>
InChI Key	ODZNQUZKQXEWIX- UHFFFAOYSA-N	<a href="#">[5]</a>
Physical Form	Typically a solid or crystalline powder	<a href="#">[6]</a>

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would require empirical determination.

## Structural Elucidation

The structure of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is characterized by three key components:

- A benzoxazole ring system: A bicyclic heteroaromatic structure formed by the fusion of a benzene ring and an oxazole ring. This moiety is generally planar.
- A piperazine ring: A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. It typically adopts a stable chair conformation.[\[7\]](#)
- A chloro substituent: An electron-withdrawing chlorine atom attached to position 6 of the benzoxazole core.

Caption: 2D representation of the title compound.

## Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, a predictive profile can be constructed based on the known behavior of its constituent functional groups.

### Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate, primarily at the basic nitrogen of the piperazine ring.

- Expected  $[M+H]^+$  Ion: 238.07 (for  $C_{11}H_{13}ClN_3O^+$ ).
- Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the piperazine ring or the bond connecting it to the benzoxazole core. Common fragments could include the loss of piperazine-related fragments. The benzoxazole ring itself is relatively stable, but cleavage can occur under higher energy conditions, potentially leading to ions corresponding to the benzonitrile cation.<sup>[8]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1H$  NMR:
  - Aromatic Protons (Benzoxazole Ring): Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the chlorinated ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with adjacent protons.
  - Piperazine Protons: Two sets of signals, typically broad triplets or multiplets, are expected for the four methylene (-CH<sub>2</sub>-) groups. The protons on the carbons adjacent to the benzoxazole ring (~3.6-3.8 ppm) will be deshielded compared to those adjacent to the secondary amine (~3.0-3.2 ppm).<sup>[3][7]</sup> The NH proton will appear as a broad singlet that may exchange with D<sub>2</sub>O.
- $^{13}C$  NMR:

- Benzoxazole Carbons: At least seven distinct signals are expected. The carbon attached to the piperazine (C2) will be significantly downfield (~160-170 ppm).[3] The carbons of the benzene ring will appear in the typical aromatic region (~110-150 ppm), with their shifts influenced by the chloro and oxazole substituents.[9]
- Piperazine Carbons: Two signals are expected for the methylene carbons, typically in the range of 40-55 ppm.[10]

## Synthesis and Reactivity

The synthesis of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is conceptually straightforward, drawing upon established methods for the construction of 2-aminobenzoxazoles.

## Proposed Synthetic Protocol

A highly plausible route involves the nucleophilic aromatic substitution of a corresponding 2,6-dichlorobenzoxazole precursor with piperazine. This method is analogous to the synthesis of the related benzothiazole derivative.[11]

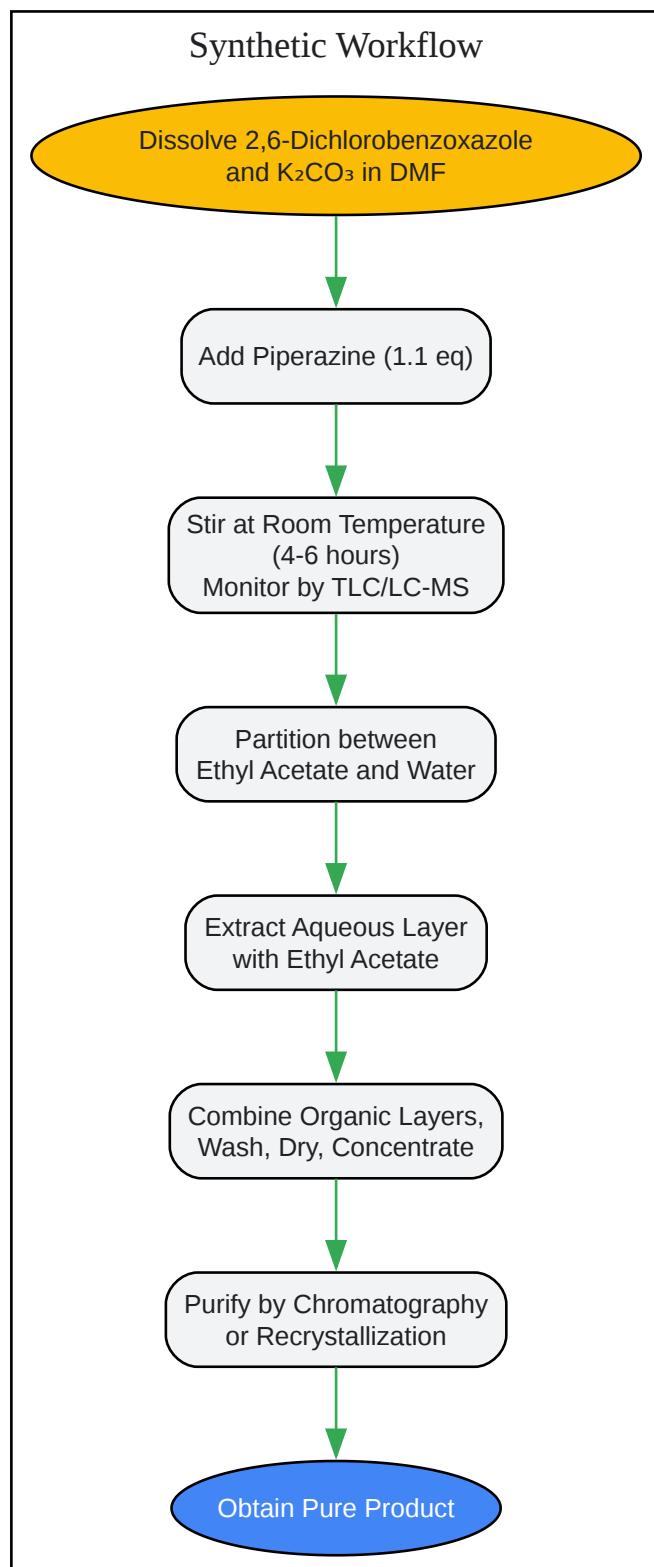
Reaction: 2,6-Dichlorobenzoxazole + Piperazine → **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

Step-by-Step Methodology:

- Reagent Preparation: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., dry DMF, 10 mL/mmol), add a mild base such as potassium carbonate ( $K_2CO_3$ , 3.0 eq).
- Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. Using a slight excess of piperazine helps drive the reaction to completion but a large excess should be avoided to minimize undesired disubstitution products.
- Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer multiple times with

ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Final Product: The resulting crude product can be purified by column chromatography or recrystallization to yield the desired **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** as a solid.  
[\[11\]](#)



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Caption: Proposed workflow for the synthesis of the title compound.

## Chemical Reactivity

The molecule's reactivity is dominated by the piperazine moiety, which provides a key site for further chemical modification.

- **N-Alkylation/Acylation:** The secondary amine of the piperazine ring is nucleophilic and can be readily modified via reactions with alkyl halides or acyl chlorides.[\[12\]](#) This allows for the straightforward introduction of diverse side chains to explore structure-activity relationships (SAR).
- **Benzoxazole Ring Stability:** The benzoxazole core is generally stable to a wide range of reaction conditions, making it a robust scaffold for library synthesis.

## Potential Applications and Safety

### Relevance in Drug Discovery

The structural motif of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is of significant interest in medicinal chemistry.

- **Bioactive Scaffold:** Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[1\]](#)
- **CNS Agents:** The piperazine ring is a well-known component of many centrally acting agents, including atypical antipsychotics like risperidone.[\[12\]](#) The combination of these two pharmacophores suggests potential utility in developing novel therapeutics for neurological or psychiatric disorders.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for similar heterocyclic amine compounds should be followed.

- **Handling:** Use in a well-ventilated area.[\[13\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[14\]](#)[\[15\]](#) Avoid formation and inhalation of dust.[\[13\]](#)[\[16\]](#)
- **First Aid:**

- Skin Contact: Wash off immediately with plenty of soap and water.[14]
- Eye Contact: Rinse cautiously with water for several minutes.[14]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

## Conclusion

**6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for derivatization, particularly at the piperazine nitrogen. The combination of the biologically active benzoxazole core and the pharmacokinetically favorable piperazine group makes this compound a valuable scaffold for the development of novel therapeutic agents. Further empirical investigation into its physicochemical properties and biological activity is warranted to fully explore its potential.

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